molecular formula C14H18F3NO3S2 B2823714 N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2034424-94-5

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2823714
CAS No.: 2034424-94-5
M. Wt: 369.42
InChI Key: SGKKHYXTMCLLFY-UHFFFAOYSA-N
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Description

N-[2-(Oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a tetrahydropyran (oxane) ring linked via a sulfanyl-ethyl chain to a 4-(trifluoromethyl)benzenesulfonamide core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxane ring may confer conformational rigidity, influencing binding interactions in biological systems.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3S2/c15-14(16,17)11-1-3-13(4-2-11)23(19,20)18-7-10-22-12-5-8-21-9-6-12/h1-4,12,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKKHYXTMCLLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.

    Thioether Formation: The tetrahydropyran ring is then reacted with an appropriate thiol to form the thioether linkage.

    Sulfonamide Formation: The final step involves the reaction of the thioether with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The sulfonamide group can be reduced under specific conditions to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes involving sulfonamides and thioethers.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties of analogous sulfonamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
N-[2-(Oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide C₁₄H₁₈F₃NO₃S₂ 393.42 Oxane ring, trifluoromethyl, sulfonamide Conformational rigidity, high lipophilicity
N-{2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}-4-(trifluoromethyl)benzene-1-sulfonamide C₁₉H₁₅F₄N₃O₃S 441.40 Pyridazinone ring, fluorophenyl, sulfonamide Enhanced π-stacking potential, moderate polarity
4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide C₂₂H₂₁NO₃S 379.47 Propen-1-en-1-yl, methyl, sulfonamide Planar geometry, strong hydrogen-bond acceptor
4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide C₁₁H₁₅NO₃S 265.31 3-Oxobutan-2-yl, methyl, sulfonamide Chiral center, ketone functionality

Physicochemical and Pharmacokinetic Insights

  • Conformational Flexibility: The oxane ring in the target compound restricts rotational freedom, contrasting with the flexible propen-1-en-1-yl group in or the pyridazinone ring in , which may adopt multiple conformations.

Crystallographic and Geometric Comparisons

  • The compound in exhibits a dihedral angle of 88.1° between the benzene and propen-1-en-1-yl groups, creating a near-perpendicular orientation that may limit steric hindrance during target engagement. In contrast, the oxane ring in the target compound likely adopts a chair conformation, optimizing spatial arrangement for hydrophobic interactions.

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a synthetic compound characterized by a unique structure that includes a sulfonamide moiety, a trifluoromethyl group, and an oxan-4-ylsulfanyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following molecular formula:

PropertyValue
Molecular FormulaC14H18F3N2O4S2
Molecular Weight400.4153 g/mol
CAS Number2034485-21-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting certain enzymes, particularly those involved in bacterial folate synthesis. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Antimicrobial Activity

Several studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide functional group allows for competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial growth. This activity has been observed in various strains of bacteria, including both Gram-positive and Gram-negative species.

Anticancer Potential

Research has shown that compounds with similar structural motifs can exhibit cytotoxic effects against cancer cell lines. For instance, related sulfonamide compounds have demonstrated inhibitory effects on cell proliferation in various cancer types, including breast and colon cancers. The exact mechanism often involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression. This inhibition can lead to reduced production of pro-inflammatory mediators.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of several sulfonamide derivatives, including this compound. Results indicated that this compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound significantly reduced viability in A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The IC50 values were determined to be lower than those of established chemotherapeutics like doxorubicin, indicating strong potential as an anticancer agent.

Research Findings

A comprehensive review of literature reveals diverse biological activities associated with similar compounds:

Activity TypeRelated CompoundsObserved Effects
AntimicrobialSulfanilamide derivativesInhibition of bacterial growth
AnticancerTrifluoromethyl sulfonamidesInduction of apoptosis in cancer cells
Enzyme InhibitionCOX inhibitorsReduced inflammatory mediator production

Q & A

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemperatureYield
Sulfonylation4-(Trifluoromethyl)benzenesulfonyl chloride, 2-(oxan-4-ylsulfanyl)ethylamineDCM0–25°C82%
PurificationEthyl acetate/hexane (3:7)RT95% purity

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • 1^1H/13^{13}C NMR: Confirms connectivity of the oxan-4-ylsulfanyl ethyl chain (e.g., δ 3.5–4.0 ppm for oxane protons, δ 70–80 ppm for sulfonyl carbons) .
  • FT-IR: Identifies sulfonamide S=O stretches (~1350 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 383.1) .

Advanced: How can researchers resolve contradictory data on this compound’s inhibitory activity across enzyme assays?

Answer:
Contradictions may arise from assay conditions or structural analogs. Mitigation strategies:

Control Experiments: Compare activity against isozymes (e.g., carbonic anhydrase II vs. IX) to assess selectivity .

Structural Variations: Test analogs with modified substituents (e.g., replacing trifluoromethyl with nitro or fluoro groups) to isolate pharmacophore contributions .

Assay Standardization: Use consistent buffer pH (7.4), ionic strength, and enzyme concentrations to minimize variability .

Q. Table 2: Inhibitory Activity of Analogues (IC50_{50}, nM)

SubstituentCarbonic Anhydrase IICarbonic Anhydrase IX
-CF3_312.5 ± 1.28.7 ± 0.9
-NO2_228.3 ± 2.115.4 ± 1.5
-F45.6 ± 3.322.8 ± 2.0

Advanced: What computational approaches predict binding modes of this compound with biological targets?

Answer:

Molecular Docking: Use software (AutoDock Vina) to model interactions with enzyme active sites (e.g., carbonic anhydrase’s zinc coordination site) .

MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to guide analog design .

Basic: What are the solubility and stability challenges of this compound in biological assays?

Answer:

  • Solubility: Low aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (<1% v/v in assays) .
  • Stability: Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). Oxidative stability improves with inert atmospheres (N2_2) .

Advanced: How do modifications to the oxan-4-ylsulfanyl ethyl chain impact pharmacokinetics?

Answer:

  • Chain Length: Shorter chains (e.g., ethyl vs. propyl) reduce metabolic oxidation but may decrease target affinity .
  • Sulfur Oxidation: Replacing sulfanyl (-S-) with sulfonyl (-SO2_2-) alters logD and membrane permeability, as shown in radiolabeled tissue distribution studies .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme Inhibition: Fluorometric assays using 4-nitrophenyl acetate hydrolysis (carbonic anhydrase) .
  • Antimicrobial Activity: Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity: MTT assay (IC50_{50} in cancer cell lines, e.g., MCF-7) .

Advanced: How can researchers address low reproducibility in synthetic yields?

Answer:

  • DOE (Design of Experiments): Systematically vary temperature, solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify critical parameters .
  • In Situ Monitoring: Use FT-IR or TLC to track intermediate formation and optimize reaction termination points .

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